molecular formula C56H74CuN12 B1496383 copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine CAS No. 61113-98-2

copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine

Katalognummer: B1496383
CAS-Nummer: 61113-98-2
Molekulargewicht: 978.8 g/mol
InChI-Schlüssel: LXFJVLYDPUEWFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine, also known by its chemical name with the molecular formula C56H74CuN12 , is a complex organic compound that contains copper as a central atom. This compound has a molecular weight of 978.8 g/mol. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine involves multiple steps, including the coordination of copper with organic ligands. The reaction typically starts with the preparation of the organic ligands, followed by the introduction of copper salts under controlled conditions. The reaction conditions often include:

    Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.

    Solvents: Common solvents used include ethanol, methanol, or acetonitrile.

    Catalysts: In some cases, catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the reactants.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: Rigorous quality control measures are in place to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of copper.

    Reduction: Reduction reactions can revert the oxidized forms back to the original state.

    Substitution: The organic ligands in this compound can undergo substitution reactions with other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Various organic reagents can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include different copper complexes with varying oxidation states and substituted organic ligands.

Wissenschaftliche Forschungsanwendungen

copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in organic synthesis and coordination chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and nanotechnology

Wirkmechanismus

The mechanism of action of copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine involves its interaction with molecular targets such as enzymes and receptors. The copper center plays a crucial role in mediating these interactions. The compound can bind to specific sites on enzymes, altering their activity and leading to various biological effects. The pathways involved include:

    Enzyme Inhibition: this compound can inhibit certain enzymes by binding to their active sites.

    Signal Transduction: The compound can modulate signal transduction pathways by interacting with receptors and other signaling molecules

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dtxsid60746079: A similar compound with a slightly different organic ligand structure.

    Dtxsid60746080: Another copper complex with different coordination geometry.

Uniqueness

copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine is unique due to its specific ligand structure and coordination environment, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specific reactivity patterns, making it valuable for various applications .

Eigenschaften

CAS-Nummer

61113-98-2

Molekularformel

C56H74CuN12

Molekulargewicht

978.8 g/mol

IUPAC-Name

copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine

InChI

InChI=1S/C56H74N12.Cu/c1-53(2,3)29-21-33-41(37(25-29)65(13)14)49-57-45(33)61-50-42-34(22-30(54(4,5)6)26-38(42)66(15)16)47(58-50)63-52-44-36(24-32(56(10,11)12)28-40(44)68(19)20)48(60-52)64-51-43-35(46(59-51)62-49)23-31(55(7,8)9)27-39(43)67(17)18;/h21-28,57,60-64H,1-20H3;/q-2;+2

InChI-Schlüssel

LXFJVLYDPUEWFC-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C3NC(=C2C(=C1)N(C)C)NC4=C5C=C(C=C(C5=C([N-]4)NC6=C7C=C(C=C(C7=C(N6)NC8=C9C=C(C=C(C9=C(N3)[N-]8)N(C)C)C(C)(C)C)N(C)C)C(C)(C)C)N(C)C)C(C)(C)C.[Cu+2]

Kanonische SMILES

CC(C)(C)C1=CC2=C3NC(=C2C(=C1)N(C)C)NC4=C5C=C(C=C(C5=C([N-]4)NC6=C7C=C(C=C(C7=C(N6)NC8=C9C=C(C=C(C9=C(N3)[N-]8)N(C)C)C(C)(C)C)N(C)C)C(C)(C)C)N(C)C)C(C)(C)C.[Cu+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.